2-Chlorocyclobutan-1-one

Description

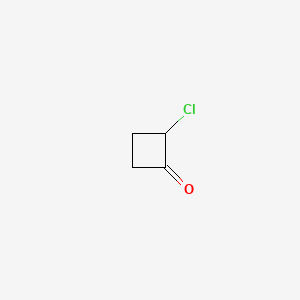

Structure

3D Structure

Properties

IUPAC Name |

2-chlorocyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c5-3-1-2-4(3)6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHOAAYJDWPGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504427 | |

| Record name | 2-Chlorocyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20686-67-3 | |

| Record name | 2-Chlorocyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20686-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorocyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chlorocyclobutan 1 One and Its Derivatives

Direct Halogenation Approaches

Direct halogenation of a pre-existing cyclobutanone (B123998) core represents a straightforward approach to obtaining 2-halocyclobutanones. This method involves the selective introduction of a halogen atom at the α-position to the carbonyl group.

α-Halogenation of Cyclobutanone Scaffolds

The α-halogenation of cyclobutanones can be achieved under various conditions, including acid-catalyzed, base-promoted, and radical-mediated pathways. For instance, the α-chlorination of cyclopentanone (B42830) has been reported using chlorine gas in acetic acid, a method that proceeds via an acid-catalyzed mechanism. reddit.com A similar principle can be applied to cyclobutanone. The reaction of cyclobutanone with halogens like bromine in chloroform, in the presence of hydrogen bromide, has been shown to yield the corresponding α-bromocyclobutanones. google.com However, a significant drawback of this method is the potential for over-halogenation, leading to the formation of α,α-dihalocyclobutanones as byproducts. google.com

To circumvent the issue of di-halogenation, alternative halogenating agents and conditions have been explored. The use of N-bromosuccinimide (NBS) is a common strategy for the controlled bromination of ketones. The reaction conditions, such as temperature and solvent, are critical to optimize the yield of the desired monohalogenated product and minimize side reactions. For instance, electrophilic bromination of cyclobutanone with molecular bromine is often conducted at low temperatures (-20°C to 0°C) in the presence of a Lewis acid catalyst like aluminum chloride or iron(III) bromide to facilitate the reaction while minimizing ring-opening.

Stereoselective Halogenation Strategies

Achieving stereocontrol in the halogenation of substituted cyclobutanones is a key challenge. The stereochemical outcome is influenced by the reaction mechanism and the steric and electronic properties of the substrate. nih.gov For example, the halogenation of alkenes often proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. masterorganicchemistry.com While not directly applicable to the α-halogenation of ketones, the principles of stereocontrol through substrate or reagent control are relevant. nih.gov

In the context of synthesizing specific stereoisomers of halogenated natural products, stereospecific reactions like SN2 displacements and stereoselective methods involving substrate or catalyst control are crucial. nih.gov For intramolecular [2+2] cycloadditions of ketenes tethered to olefins, theoretical studies suggest that the stereoselectivity can be high, regardless of the specific reaction conditions, due to the pre-organization of the reacting moieties. nih.gov Visible light-mediated photoredox catalysis has also emerged as a modern tool for stereoselective halogenation reactions. rsc.org

Ketene (B1206846) [2+2] Cycloaddition Reactions

The [2+2] cycloaddition of a ketene with an olefin is a powerful and widely used method for the construction of the cyclobutanone ring system. orientjchem.orgwikipedia.org This approach allows for the direct formation of the four-membered ring with the desired substitution pattern, including the α-chloro substituent when chloroketene is used.

Generation of Chloroketene from α-Haloacetyl Chlorides (e.g., α-Chloroacetyl Chloride)

Chloroketene is a highly reactive intermediate that is typically generated in situ for cycloaddition reactions. sci-hub.se A common and convenient method for its generation is the dehydrochlorination of chloroacetyl chloride using a tertiary amine, such as triethylamine (B128534). unt.edunih.gov Chloroacetyl chloride is a readily available reagent. nih.gov The reaction of chloroacetyl chloride with a tertiary amine removes a molecule of hydrogen chloride to form the transient chloroketene, which can then be trapped by an olefin present in the reaction mixture. unt.eduscispace.com

The stability of the ketene is a crucial factor. While dichloroketene (B1203229) is relatively stable, chloroketene is known to be quite unstable, which has historically limited its application in synthesis. sci-hub.se However, improved methods have been developed to overcome this instability.

Cycloaddition with Olefins: Scope and Limitations

The [2+2] cycloaddition of chloroketene with various olefins provides access to a wide range of 2-chlorocyclobutanone derivatives. sci-hub.seresearchgate.net The reaction is generally effective with electron-rich olefins. scripps.edu The stereochemistry of the olefin is typically retained in the cyclobutanone product. wikipedia.org

The scope of the reaction can be influenced by the nature of the olefin. While unactivated olefins like cyclopentene (B43876) and cyclohexene (B86901) react readily with dichloroketene, more electrophilic olefins can be unreactive. researchgate.net The reactivity of the ketene itself is also a key factor; for instance, dichloroketene is generally more reactive than monochloroketene. researchgate.net The reaction of chloroketene with terminal olefins has been shown to produce 2-chlorocyclobutanones which can then be rearranged to 2-alkyl-4-chlorocyclobutanones. sci-hub.se

An important consideration in these cycloadditions is the potential for dimerization of the ketene, which competes with the desired cycloaddition reaction. orientjchem.org

Influence of Tertiary Amines and Lewis Acid Catalysts on Yield and Selectivity

The choice of tertiary amine and the use of catalysts can significantly impact the yield and selectivity of the ketene cycloaddition. sci-hub.se Tertiary amines not only facilitate the in-situ generation of the ketene but can also influence the course of the reaction. organic-chemistry.orgclockss.org

Lewis acid catalysts have been shown to promote ketene-alkene [2+2] cycloadditions, leading to several advantages over thermal conditions, including increased reaction rates, higher yields, and improved diastereoselectivity. acs.orgresearchgate.netnih.gov The Lewis acid activates the ketene by coordinating to the carbonyl oxygen, thereby enhancing its electrophilicity and reactivity towards the olefin. nih.gov For example, the reaction of chloroketene generated from chloroacetyl chloride and a tertiary amine with 2,3-dimethyl-2-butene (B165504) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) can significantly improve the yield of the corresponding 2-chloro-3,3,4,4-tetramethylcyclobutanone. sci-hub.se It has been suggested that soft Lewis acids are more effective in this role, as hard Lewis acids may complex too strongly with the tertiary amine base. sci-hub.se

Bifunctional catalytic systems, which combine a Lewis acid and a Lewis base, have also been developed to promote highly enantioselective cycloaddition reactions. psu.eduorganic-chemistry.org These systems work by simultaneously activating both the electrophilic and nucleophilic reaction partners. psu.edu

| Catalyst System | Olefin | Product | Yield (%) | Reference |

| N,N-Dimethylaniline / ZnCl₂ | 2,3-Dimethyl-2-butene | 2-Chloro-3,3,4,4-tetramethylcyclobutanone | 44 | sci-hub.se |

| EtAlCl₂ | Various Alkenes | Various Cyclobutanones | Good to High | acs.orgnih.gov |

| Chiral Oxazaborolidines | Allenoates/Alkenes | Chiral Cyclobutanes | High ee | acs.orgnih.gov |

| Quinine tethered Co(III)-salen | Aldehydes | β-Lactones | 71-97 | organic-chemistry.org |

Synthesis via Ring Closure and Rearrangement Reactions

The formation of the cyclobutane (B1203170) ring is a key challenge in organic synthesis. This section explores methods that construct the four-membered ring through cyclization and rearrangement pathways.

Nucleophilic Ring Closure of Magnesium Carbenoids to Form α-Chlorocyclobutanones

A notable method for the synthesis of multi-substituted α-chlorocyclobutanones involves the 4-exo-dig nucleophilic ring closure of magnesium carbenoids. This procedure utilizes 1-chloro-3-cyanoalkyl p-tolyl sulfoxides as starting materials researchgate.net. These precursors are readily prepared in good yields from the reaction of 1-chlorovinyl p-tolyl sulfoxides with the lithium α-cyano carbanion of acetonitrile (B52724) derivatives researchgate.net.

The key step in this synthesis is the generation of a magnesium carbenoid intermediate. Treatment of the 1-chloro-3-cyanoalkyl p-tolyl sulfoxide (B87167) with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), facilitates a sulfoxide-magnesium exchange, forming the reactive magnesium carbenoid. This intermediate then undergoes an intramolecular nucleophilic attack on the nitrile group, leading to the formation of the α-chlorocyclobutanone ring in good to high yields researchgate.net. This method is advantageous as it allows for the formation of three new carbon-carbon bonds in a relatively small number of steps to create multi-substituted α-chlorocyclobutanones researchgate.net.

Dephosphorylation of Cyclobutenyl Phosphates Leading to 2-Substituted Cyclobutanones

The synthesis of 2-substituted cyclobutanones can be achieved through the dephosphorylation of cyclobutenyl phosphates. This two-step process begins with a cross-coupling reaction of a bromocyclobutenyl diethyl phosphate (B84403) with either a boronic acid (Suzuki reaction) or an organozinc reagent (Negishi reaction) to introduce a substituent at the 2-position of the cyclobutene (B1205218) ring.

The subsequent dephosphorylation of the resulting 2-substituted cyclobutenyl phosphate yields the desired 2-substituted cyclobutanone. The success of this dephosphorylation step is dependent on the nature of the substituent on the cyclobutene ring. The presence of groups that can stabilize a negative charge is crucial for the reaction to proceed effectively.

Transformations from Precursors

This section focuses on the synthesis of 2-chlorocyclobutan-1-one and its derivatives from pre-existing cyclic structures through functional group interconversions.

Reductive Dehalogenation of Dichlorocyclobutanones

A common route to 2-chlorocyclobutanones involves the reductive dehalogenation of 2,2-dichlorocyclobutanones. The dichlorinated precursors are typically prepared via the [2+2] cycloaddition of dichloroketene with an appropriate olefin.

The selective removal of one chlorine atom from the 2,2-dichlorocyclobutanone can be achieved using reducing agents. For instance, partial reduction using 1.1 equivalents of zinc (Zn) or a zinc-copper couple (Zn(Cu)) in a suitable solvent can yield a mixture of regioisomeric monochlorocyclobutanones nih.gov. Complete reduction to the corresponding cyclobutanone can be achieved with an excess of zinc in acetic acid nih.gov. This method provides a straightforward pathway from readily available starting materials to the target chlorocyclobutanones.

| Precursor | Reagent | Product | Reference |

| 2,2-Dichlorocyclobutanone | Zn (1.1 equiv) | 2-Chlorocyclobutanone | nih.gov |

| 2,2-Dichlorocyclobutanone | Zn/Cu | 2-Chlorocyclobutanone | nih.gov |

Preparation from 2-Halocyclobutanols (e.g., Oxidation Methods)

2-Chlorocyclobutanones can be prepared by the oxidation of the corresponding 2-chlorocyclobutanols. The precursor alcohols are typically synthesized through the reduction of 2-chlorocyclobutanones or by the addition of organometallic reagents to these ketones. A variety of mild oxidation methods are available to convert secondary alcohols to ketones without affecting other sensitive functional groups.

Commonly employed oxidation reagents include Dess-Martin periodinane (DMP) and those used in the Swern oxidation. The Dess-Martin oxidation is carried out under neutral conditions, typically in dichloromethane (B109758) at room temperature, and is known for its high selectivity and tolerance of various functional groups wikipedia.orgorganic-chemistry.orgtcichemicals.com.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered amine base like triethylamine wikipedia.orgorganic-chemistry.org. This method is also very mild, with reactions typically run at low temperatures (e.g., -78 °C), which helps to prevent side reactions wikipedia.orgnumberanalytics.com. Both methods are effective for the oxidation of 2-halocyclobutanols to the desired 2-halocyclobutanones thieme-connect.de.

| Oxidation Method | Reagents | Key Features | References |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Mild, neutral conditions, room temperature | wikipedia.orgorganic-chemistry.orgtcichemicals.comthieme-connect.de |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Mild, low temperature (-78 °C), avoids toxic metals | wikipedia.orgorganic-chemistry.orgnumberanalytics.commsu.edu |

Chiral Synthesis of 2-Chlorocyclobutanone Derivatives

The development of methods for the enantioselective synthesis of cyclobutane derivatives is of great importance for their application in the synthesis of chiral molecules researchgate.net.

One effective strategy for achieving asymmetry is through the use of chiral auxiliaries. These are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction wikipedia.orgnumberanalytics.com. For example, chiral oxazolidinones, popularized by David Evans, can be attached to a substrate to control the stereoselectivity of subsequent reactions such as alkylations or aldol (B89426) condensations wikipedia.org. After the desired stereocenter is set, the auxiliary can be removed. Camphorsultam is another effective chiral auxiliary used for similar purposes wikipedia.org.

Another approach involves the use of optically active starting materials. For instance, the synthesis of multi-substituted α-chlorocyclobutanones via the ring closure of magnesium carbenoids can be rendered asymmetric by starting with an optically active chloromethyl p-tolyl sulfoxide. This can lead to the formation of enantiomerically pure cyclobutanone products with excellent asymmetric induction from the chiral sulfoxide researchgate.net.

Asymmetric [2+2] cycloadditions are also a powerful tool for constructing chiral cyclobutane rings. These reactions can be catalyzed by chiral Lewis acids or organocatalysts to induce enantioselectivity researchgate.netnih.gov. The cycloaddition of ketenes with chiral enol ethers is another example of a method to produce densely substituted chiral cyclobutanones researchgate.net. These methods provide access to enantiomerically enriched 2-chlorocyclobutanone derivatives, which are valuable building blocks in asymmetric synthesis.

| Chiral Synthesis Strategy | Description | Example | References |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemistry of a reaction. | Evans' Oxazolidinones, Camphorsultam | wikipedia.orgsigmaaldrich.com |

| Optically Active Starting Material | Use of an enantiopure starting material transfers chirality to the product. | (R)-chloromethyl p-tolyl sulfoxide | researchgate.net |

| Asymmetric [2+2] Cycloaddition | A chiral catalyst or reagent controls the stereoselectivity of the ring formation. | Chiral Lewis acid catalyzed cycloaddition | researchgate.netnih.govnih.gov |

Enantioselective Methodologies

Enantioselective synthesis of this compound derivatives, which produces a single enantiomer of a chiral compound, is crucial in medicinal chemistry and materials science. Key strategies include the use of chiral catalysts and auxiliaries in cycloaddition reactions and kinetic resolutions.

One prominent method involves the [2+2] cycloaddition of ketenes with alkenes. For instance, the reaction of dichloroketene, generated in situ from dichloroacetyl chloride, with a chiral allene (B1206475) can produce a scalemic α,α-dichlorocyclobutanone derivative with complete transfer of optical purity. mdpi.com While this yields a dichlorinated product, subsequent selective dechlorination could potentially afford an enantiomerically enriched this compound.

Another powerful approach is the organocatalyzed desymmetrization of prochiral 3-substituted cyclobutanones. Although not directly starting with a chloro-substituted cyclobutanone, this method can introduce functionality at the 2-position with high enantioselectivity. For example, an N-phenylsulfonyl-(S)-proline catalyzed aldol reaction with a 3-substituted cyclobutanone can yield a 2,3-functionalized cyclobutanone with excellent enantioselectivity. mdpi.com This strategy could be adapted to introduce a chlorine atom or a precursor group at the 2-position.

Transition metal catalysis has also been employed for the enantioselective synthesis of chiral cyclobutanones. Palladium-catalyzed asymmetric allylic alkylation of cyclobutanone enolates has been developed to create α-quaternary cyclobutanones in high yields and enantioselectivities. caltech.edu While demonstrated with various substituents, the application to introduce a chlorine atom would require a suitable electrophilic chlorine source compatible with the catalytic system.

Kinetic resolution offers another route to enantiomerically enriched cyclobutanones. A notable example is the Baeyer–Villiger oxidation of 2-aryl-substituted cyclobutanones catalyzed by a Cu(II)/SPDO complex. rsc.org This method yields chiral γ-lactones and unreacted cyclobutanone with excellent enantioselectivities. rsc.org Applying this to a racemic mixture of a 2-chloro-3-arylcyclobutan-1-one could potentially resolve the enantiomers.

A cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] photocycloaddition has been developed for the synthesis of enantioenriched oxa- mdpi.comacs.org-bicyclic heptanes. chemistryviews.org This demonstrates the potential of combining catalysis and photochemistry to construct complex chiral cyclobutane frameworks.

Table 1: Enantioselective Methodologies for Cyclobutanone Derivatives

| Methodology | Catalyst/Auxiliary | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| [2+2] Cycloaddition | Chiral Allene | Dichloroketene, Chiral Allene | α,α-Dichlorocyclobutanone | Complete transfer of optical purity | mdpi.com |

| Organocatalyzed Desymmetrization | N-phenylsulfonyl-(S)-proline | 3-Substituted Cyclobutanone, Aldehyde | 2,3-Disubstituted Cyclobutanone | Excellent | mdpi.com |

| Asymmetric Allylic Alkylation | [Pd2(pmdba)3], (S)-L2 (PHOX-type ligand) | Cyclobutanone, Allyl Acetate | α-Quaternary Cyclobutanone | Up to 99% | caltech.edu |

| Kinetic Resolution (Baeyer-Villiger) | Cu(II)/SPDO Complex | 2-Arylcyclobutanone | Chiral γ-Lactone and unreacted Ketone | Up to 99% (ketone), Up to 96% (lactone) | rsc.org |

| Cascade Allylic Etherification/[2+2] Photocycloaddition | [Ir(cod)Cl]2, Chiral Phosphoramidite Ligand | Cinnamyl Alcohol, Allyl Acetate | Oxa- mdpi.comacs.org-bicyclic Heptane | Excellent | chemistryviews.org |

Diastereoselective Approaches

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For derivatives of this compound, this is critical when additional substituents are present on the cyclobutane ring.

A direct and effective method for creating substituted cyclobutanones is the [2+2] cycloaddition. The reaction between an enol ether and an appropriate ketene can lead to cis- or trans-disubstituted cyclobutanones depending on the substrates and reaction conditions. acs.org The use of dichloroketene in these cycloadditions is a common way to introduce two chlorine atoms, which can then be manipulated to achieve the desired 2-chlorocyclobutanone derivative with specific diastereoselectivity.

Organocatalyzed aldol reactions have proven to be highly diastereoselective in the functionalization of cyclobutanones. The desymmetrization of 3-substituted cyclobutanones not only proceeds with high enantioselectivity but also with excellent diastereoselectivity, allowing for the controlled formation of 2,3-functionalized products. mdpi.com The choice of catalyst and reaction partners plays a crucial role in determining the diastereomeric ratio (dr). mdpi.comnumberanalytics.com

Furthermore, the synthesis of thio-substituted cyclobutanes via a sulfa-Michael addition to cyclobutenes has been shown to proceed with high diastereoselectivity (up to >95:5 dr) in the presence of DBU. rsc.org This indicates that nucleophilic additions to cyclobutene systems can be highly stereocontrolled, a principle that could be extended to the synthesis of 2-chlorocyclobutanone derivatives.

Photocycloaddition reactions also offer a pathway to diastereomerically controlled cyclobutane synthesis. The photocycloaddition of (Z)-1,2-dichloroethylene to enantiopure 2(5H)-furanones is an efficient strategy for the diastereoselective synthesis of cyclobutane derivatives. researchgate.net

Table 2: Diastereoselective Approaches for Cyclobutanone Derivatives

| Methodology | Reagents/Conditions | Substrates | Product Type | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| [2+2] Cycloaddition | Thermal or catalyzed | Enol Ether, Ketene | cis/trans-Disubstituted Cyclobutanone | Varies with substrates and conditions | acs.org |

| Organocatalyzed Aldol Reaction | N-phenylsulfonyl-(S)-proline | 3-Substituted Cyclobutanone, Aldehyde | 2,3-Disubstituted Cyclobutanone | Excellent | mdpi.com |

| Sulfa-Michael Addition | DBU | Cyclobutene, Thiol | Thio-substituted Cyclobutane | Up to >95:5 | rsc.org |

| Photocycloaddition | UV light | (Z)-1,2-Dichloroethylene, 2(5H)-Furanone | Dichloro-substituted Cyclobutane | High diastereoselectivity | researchgate.net |

Reactivity and Reaction Pathways of 2 Chlorocyclobutan 1 One

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl group in 2-chlorocyclobutan-1-one is a key site for reactivity. The carbon atom of the carbonyl is electrophilic and thus susceptible to attack by nucleophiles. cymitquimica.combyjus.com This initiates a nucleophilic addition reaction, a fundamental process for carbonyl compounds.

In this reaction, a nucleophile forms a new sigma bond with the carbonyl carbon. Consequently, the pi bond of the carbon-oxygen double bond breaks, and the electrons move to the oxygen atom, creating a tetrahedral alkoxide intermediate. byjus.com The reactivity of the carbonyl group can be enhanced by using an acid catalyst, which protonates the carbonyl oxygen, making the carbon even more electrophilic, a necessary step for weaker nucleophiles like alcohols. byjus.com

Common nucleophiles that react with carbonyl compounds include:

Grignard Reagents (R-Mg-X): These reagents lead to the formation of tertiary alcohols upon reaction with ketones like this compound. byjus.com

Alcohols (ROH): In the presence of an acid catalyst, alcohols add to ketones to form hemiacetals, which can then react with a second alcohol molecule to yield an acetal. byjus.com

Primary Amines (RNH2): The reaction with primary amines initially forms an unstable carbinolamine, which then dehydrates to form an imine. byjus.com

Theoretical studies on related α-haloketones, such as in the context of the Favorskii rearrangement, show that the initial nucleophilic attack on the carbonyl carbon can be the rate-limiting step of a multi-step reaction sequence. acs.org

Substitution Reactions Involving the Chlorine Atom

The chlorine atom at the α-position to the carbonyl group is another center of reactivity in the molecule. It can be displaced by various nucleophiles in substitution reactions.

The chlorine atom in this compound can act as a leaving group, allowing for its replacement by a range of nucleophiles. evitachem.com These reactions are fundamental in organic synthesis for creating new carbon-heteroatom or carbon-carbon bonds.

Common nucleophilic substitution reactions include:

Hydrolysis: Reaction with water or hydroxide (B78521) ions substitutes the chlorine with a hydroxyl group, forming 2-hydroxycyclobutan-1-one. Water is a weak nucleophile, so the reaction is slow, but hydroxide is a much stronger nucleophile. chemguide.co.uk

Reaction with Cyanide: Heating with an ethanolic solution of potassium cyanide results in the substitution of chlorine with a cyano (-CN) group, yielding a nitrile. chemguide.co.uk

Reaction with Amines: Amines can act as nucleophiles, displacing the chlorine to form α-aminoketones. ddugu.ac.in

The choice of solvent is crucial in these reactions. For instance, in the reaction with cyanide, the presence of water can lead to the formation of the alcohol as a competing product. chemguide.co.uk

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Hydroxide (OH⁻) | α-Hydroxyketone | Aqueous solution |

| Cyanide (CN⁻) | α-Cyanoketone (Nitrile) | Ethanolic KCN, heat |

| Ammonia (NH₃) / Amines (RNH₂) | α-Aminoketone | - |

| Alkoxides (RO⁻) | α-Alkoxyketone | - |

The stereochemical outcome of a nucleophilic substitution reaction depends on the mechanism, which can be either Sₙ1 (unimolecular) or Sₙ2 (bimolecular). oregonstate.edu

Sₙ2 Mechanism: This is a one-step, concerted reaction where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). libretexts.org This process leads to an inversion of the stereochemical configuration at the chiral center. oregonstate.edulibretexts.org For a secondary halide like this compound, the Sₙ2 pathway is common, especially with strong nucleophiles. chemguide.co.uk

Sₙ1 Mechanism: This is a two-step process that involves the formation of a planar carbocation intermediate after the leaving group departs. oregonstate.edu The nucleophile can then attack this flat intermediate from either face, typically resulting in a racemic or near-racemic mixture of enantiomers (both inversion and retention of configuration). oregonstate.edu This mechanism is favored for tertiary halides and can compete with the Sₙ2 mechanism for secondary halides, particularly in polar, protic solvents that can stabilize the carbocation intermediate. chemguide.co.ukmasterorganicchemistry.com

For this compound, which is a secondary halide, both mechanisms are possible, and the predominant pathway is influenced by the nucleophile's strength, solvent polarity, and temperature. chemguide.co.uk

Ring-Opening and Rearrangement Reactions

In addition to addition and substitution, this compound can undergo reactions that involve the strained four-membered ring, leading to rearrangements and ring-opening products.

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base. wikipedia.orgslideshare.net For cyclic α-halo ketones like this compound, this reaction results in a ring contraction. wikipedia.org When treated with a base such as sodium hydroxide, this compound rearranges to form cyclopropanecarboxylic acid. acs.orgwikipedia.org If an alkoxide base is used, the corresponding ester is formed. wikipedia.org

This rearrangement is a synthetically valuable method for creating highly branched carboxylic acids and their derivatives. ddugu.ac.innumberanalytics.com

Two primary mechanisms are generally accepted for the Favorskii rearrangement: the semibenzilic acid pathway and the cyclopropanone (B1606653) pathway. acs.orgrsc.org

Cyclopropanone Pathway: This mechanism is favored when the α-halo ketone has an acidic proton on the α'-carbon (the carbon on the other side of the carbonyl). The base abstracts this proton to form an enolate. wikipedia.org This enolate then undergoes an intramolecular Sₙ2 reaction, where the enolate attacks the carbon bearing the halogen, displacing the chloride and forming a bicyclic cyclopropanone intermediate. wikipedia.orgmsu.edu The nucleophilic base (e.g., hydroxide) then attacks the carbonyl carbon of the strained cyclopropanone. This is followed by the cleavage of the cyclopropanone ring to yield the most stable carbanion, which is then protonated by the solvent to give the final ring-contracted product. wikipedia.orgmsu.edu

Semibenzilic Acid Pathway: This mechanism can operate when there is no acidic α'-hydrogen. It begins with the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. wikipedia.orgrsc.org This is followed by a concerted step where the chloride ion is eliminated and the adjacent carbon migrates, resulting in the contracted ring. This pathway is considered a two-step process. acs.org

Favorskii Rearrangement of α-Chlorocyclobutanone

Influence of Reaction Conditions (e.g., Aqueous Media)

The course of rearrangements involving α-halocyclobutanones, such as the Favorskii rearrangement, is significantly influenced by the reaction medium. Theoretical studies on the transposition of α-chlorocyclobutanone to cyclopropanecarboxylic acid have been conducted to understand these effects. acs.org The molecular mechanism has been characterized in the gas phase using ab initio molecular orbital methods and further studied with the inclusion of solvent effects via a polarizable continuum model. acs.org

The presence of a polar solvent, such as water, can accelerate the reaction rate. For instance, in the rearrangement of related α-chloro ketones, diluting methanol (B129727) with water leads to a noticeable rate acceleration. researchgate.net This effect is attributed to the stabilization of charged intermediates or transition states by the polar solvent molecules. acs.orgresearchgate.net Computational studies employing quantum mechanical/molecular mechanical (QM/MM) methods have been used to investigate the Favorskii rearrangement in aqueous media, providing insights into specific solute-solvent interactions and their energetic contributions to the reaction pathway. acs.org These theoretical models help to elucidate how the aqueous environment can alter the energy landscape of the reaction, thereby influencing the mechanism and product distribution. acs.orgnih.gov

Ring Size Effects on Rearrangement Products

The inherent ring strain of cyclobutane (B1203170) derivatives plays a crucial role in their reactivity and the types of products formed during rearrangements. nih.gov Compared to less strained five- or six-membered rings, the four-membered ring of this compound makes it susceptible to reactions that relieve this strain, such as ring expansion or ring contraction. nih.govugent.be

Ring expansions of cyclobutanones are generally energetically favorable processes, leading to the formation of more stable five- or six-membered rings. nih.gov For example, the treatment of certain cyclobutanones with acid can yield 2-cyclopentenone derivatives. ugent.be Conversely, ring contractions are also observed, particularly in Favorskii-type rearrangements, which proceed through a cyclopropanone intermediate. thieme-connect.com The stability of potential carbocation intermediates is a major factor in determining the product composition in rearrangements like the pinacol (B44631) rearrangement, a principle that can be extended to the behavior of cyclobutane systems. colab.ws The rate of enolization, a key step in many ketone reactions, is also affected by ring size, with cyclobutanone (B123998) showing distinct behavior compared to other cycloalkanones due to its ring strain. acs.org

Thermal Ring-Opening Reactions of Derived 2-Halocyclobutanols

2-Halocyclobutanols, which can be synthesized from 2-halocyclobutanones, undergo thermal ring-opening reactions to yield various products depending on the substrate's structure. lookchem.comresearchgate.net These reactions provide a transition-metal-free pathway for the transformation of the cyclobutane ring. lookchem.com

Formation of Gamma-Substituted Butyrophenones

A significant application of the thermal ring-opening of 2-halocyclobutanols is the synthesis of γ-substituted butyrophenones. lookchem.comdntb.gov.ua These compounds are valuable intermediates in organic synthesis and are found in some pharmaco-active substances. lookchem.com The process typically involves preparing 1-substituted 2-bromocyclobutan-1-ols by reacting a 2-bromocyclobutanone (B185203) with a Grignard reagent at low temperatures (e.g., -78 °C). lookchem.comresearchgate.net When these prepared 1-substituted 2-bromocyclobutan-1-ols are heated, for example in acetonitrile (B52724) at 80 °C, they rearrange to form γ-substituted butyrophenones. lookchem.com This thermal process stands as an alternative to traditional transition-metal-mediated ring-opening reactions. lookchem.com

Table 1: Thermal Rearrangement of 1-Substituted 2-Bromocyclobutan-1-ol

| Starting Material | Product | Conditions |

|---|---|---|

| 1-Substituted 2-bromocyclobutan-1-ol | γ-Substituted butyrophenone (B1668137) | Acetonitrile, 80 °C |

Data sourced from multiple studies. lookchem.comresearchgate.net

Mechanistic Proposals for Ring Contraction

The proposed mechanism for the thermal formation of γ-substituted butyrophenones from 1-substituted 2-halocyclobutan-1-ols involves a key ring contraction step. lookchem.comresearchgate.net It is believed that the reaction proceeds through an additive-free, thermal ring contraction of the 2-halocyclobutanol to form a substituted aryl cyclopropyl (B3062369) ketone intermediate. lookchem.com This initial step is thought to involve the equatorial arrangement of the hydroxyl group and the halogen atom in the cyclobutane conformer. lookchem.com

Following the formation of the cyclopropyl ketone, a subsequent ring-opening reaction occurs. lookchem.com This opening is facilitated by the hydrogen halide generated in situ or present from the initial steps. The reaction of the cyclopropyl ketone with the hydrogen halide leads to the final γ-substituted butyrophenone product. lookchem.com ¹H NMR analysis of the reaction mixture supports this mechanism, showing the presence of the final ketone product, unreacted starting alcohol, and the intermediate cyclopropyl ketone. lookchem.com

Enolate Chemistry and Alpha-Functionalization Reactions

The carbonyl group in this compound allows for the formation of enolates, which are highly reactive nucleophilic intermediates crucial for α-functionalization reactions. pitt.edu The generation of an enolate can be achieved under basic conditions. The regioselectivity of enolate formation in unsymmetrical ketones is dependent on the reaction conditions. pitt.edu Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically leads to the formation of the kinetic enolate, where the least hindered α-proton is removed. pitt.edu Conversely, weaker bases and higher temperatures favor the formation of the more stable, more substituted thermodynamic enolate. pitt.edu

For this compound, the presence of the chlorine atom at the α-position influences the acidity of the remaining α-protons. Halogen atoms are electron-withdrawing and can increase the acidity of adjacent protons, potentially affecting the regioselectivity of enolization. mnstate.edu Once formed, the enolate can react with various electrophiles. A common α-functionalization is halogenation. In base-catalyzed halogenation, the introduction of one halogen atom increases the acidity of the remaining α-protons, often leading to multiple halogenations. mnstate.edu This reactivity allows for the synthesis of polyhalogenated cyclobutanones.

Reduction Reactions of the Carbonyl Group

The carbonyl group of this compound is susceptible to reduction to form the corresponding alcohol, 2-chlorocyclobutanol. This transformation is a key step in the synthesis of precursors for thermal ring-opening reactions. lookchem.com Standard reducing agents can be employed for this purpose. For instance, the reduction of the closely related 2-chlorocyclopentanone (B1584037) can be achieved using hydride reagents like lithium aluminum hydride or sodium borohydride (B1222165) in an anhydrous solvent.

The reaction of this compound with Grignard reagents also involves the nucleophilic addition to the carbonyl group, which is a form of reduction of the carbonyl, leading to the formation of tertiary 2-chlorocyclobutanols. lookchem.comresearchgate.net The stereochemical outcome of these reductions can be influenced by the steric environment around the carbonyl group and the nature of the reducing agent.

Mechanistic and Theoretical Studies

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving 2-chlorocyclobutan-1-one is central to predicting its synthetic utility and understanding its transformations.

The chlorine atom situated on the carbon adjacent to the carbonyl group makes this compound susceptible to nucleophilic attack. This reactivity is a cornerstone of its chemical behavior, leading to a variety of substitution reactions. The chlorine atom enhances the electrophilicity of the α-carbon, rendering it more reactive towards nucleophiles compared to its non-chlorinated counterpart, cyclobutanone (B123998).

The primary mechanism for nucleophilic substitution at the α-carbon is often the S\N2 reaction. In this concerted process, the nucleophile attacks the carbon atom from the side opposite to the chlorine atom (backside attack), leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.comlibretexts.orglibretexts.org The rate of this bimolecular reaction is dependent on the concentrations of both the nucleophile and the substrate. masterorganicchemistry.com

Theoretical studies, particularly those employing ab initio molecular orbital procedures, have been instrumental in dissecting the nuances of these nucleophilic attack pathways. For instance, in the context of the Favorskii rearrangement, the initial step can be the attack of a hydroxide (B78521) ion on the carbonyl carbon. researcher.lifeacs.org

The nature of the nucleophile and the reaction conditions can significantly influence the reaction pathway. Common nucleophiles that react with α-halo ketones include hydroxide ions, alkoxides, amines, and thiolates. ddugu.ac.in For example, reaction with organomagnesium reagents (Grignard reagents) leads to the formation of 2-substituted cyclobutanones.

This compound is a model substrate for studying the Favorskii rearrangement, a reaction of α-halo ketones with a base that typically results in a ring contraction to form a carboxylic acid derivative. wikipedia.orgnumberanalytics.comadichemistry.com The most widely accepted mechanism for this rearrangement involves the formation of a cyclopropanone (B1606653) intermediate. ddugu.ac.inwikipedia.orgadichemistry.com

The process is initiated by the abstraction of an acidic α'-proton by a base, generating an enolate. This is followed by an intramolecular nucleophilic substitution where the enolate attacks the carbon bearing the chlorine atom, leading to the formation of a bicyclic cyclopropanone intermediate. wikipedia.orgadichemistry.com The subsequent nucleophilic attack by the base (e.g., hydroxide or alkoxide) on the carbonyl carbon of the strained cyclopropanone leads to the opening of the three-membered ring. wikipedia.orgadichemistry.com This ring-opening occurs in a manner that generates the more stable carbanion, which is then protonated to yield the final ring-contracted product, a cyclopropane (B1198618) carboxylic acid or its derivative. ddugu.ac.inadichemistry.com

Theoretical studies on the transposition of α-chlorocyclobutanone to cyclopropanecarboxylic acid have explored the competition between the cyclopropanone mechanism and an alternative, the semibenzilic acid mechanism. researcher.lifeacs.org The semibenzilic acid pathway is a two-step process where the rate-limiting step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon. researcher.lifeacs.orgresearchgate.net While computational models have shown that the cyclopropanone mechanism is stabilized by solvent effects, the semibenzilic acid mechanism often remains the energetically more favorable pathway both in the gas phase and in solution. acs.org

Computational Chemistry Investigations

Computational chemistry provides a powerful lens through which to examine the molecular properties and reactivity of this compound at an atomic level. openaccessjournals.comkallipos.gr These theoretical approaches complement experimental findings and offer predictive insights.

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and orbital interactions. uni-muenchen.defaccts.dewisc.edu For molecules like halogenated ketones, NBO analysis helps to elucidate the influence of stereoelectronic effects, such as hyperconjugation, on conformational stability. researchgate.net

The analysis involves examining interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy associated with these interactions, particularly the delocalization of electron density from a lone pair (LP) or a bonding orbital (σ) to an antibonding orbital (σ), can be quantified. uni-muenchen.dewisc.edunih.gov For instance, in halogenated cyclohexanones, NBO analysis has shown that electronic delocalization is a significant factor in determining conformational equilibrium. researchgate.net The interaction between the lone pair of the halogen and the antibonding orbital of the carbonyl group (n_X -> σ_C=O) can influence the stability of different conformers. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactivity of a molecule towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. uni-muenchen.deresearchgate.net

For this compound, the MEP would show a region of negative potential around the carbonyl oxygen, indicating its susceptibility to attack by electrophiles. Conversely, the area around the α-carbon bonded to the electron-withdrawing chlorine atom would exhibit a more positive potential, making it a prime target for nucleophiles. researchgate.netniscpr.res.in MEP studies, often performed using Density Functional Theory (DFT), can thus provide a visual and quantitative guide to the molecule's reactive sites. niscpr.res.inimist.ma

The four-membered ring of cyclobutane (B1203170) is not planar and exists in a puckered conformation to relieve ring strain. In substituted cyclobutanones like this compound, the substituents can occupy either axial or equatorial positions. Conformational analysis aims to determine the relative stabilities of these different conformations.

For 2-halocyclohexanones, the conformer with the halogen in the axial position is often found to be surprisingly stable, a phenomenon attributed to favorable dipole-dipole interactions or hyperconjugative effects between the C-X bond and the carbonyl group. researchgate.netrsc.org Theoretical calculations, including ab initio and DFT methods, are crucial for determining the energy differences between conformers in both the gas phase and in solution. researchgate.netrsc.org These computational studies, combined with experimental techniques like NMR spectroscopy, allow for a detailed understanding of the conformational preferences in halogenated cycloketones. researchgate.net

Interactive Data Table: Conformational Energy Differences in 2-Halocyclohexanones (Vapour Phase)

| Halogen | Energy Difference (E_eq - E_ax) (kcal/mol) | Most Stable Conformer (Vapour Phase) |

| Fluorine | 0.45 | Axial |

| Chlorine | 1.05 | Axial |

| Bromine | 1.50 | Axial |

| Iodine | 1.90 | Axial |

| Data derived from studies on 2-halocyclohexanones, providing a comparative context for understanding conformational preferences in related halogenated cycloketones. researchgate.netrsc.org |

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Reactions

Hybrid QM/MM methods are powerful computational tools for studying chemical reactions in complex environments, such as in solution or within an enzyme active site. mpg.densf.gov This approach partitions the system into two regions: a smaller, electronically significant part where the reaction occurs (e.g., the this compound molecule and a reacting nucleophile), which is treated with accurate but computationally expensive quantum mechanics (QM), and a larger surrounding environment (e.g., solvent molecules), which is described by a simpler, classical molecular mechanics (MM) force field. mpg.denih.gov

The total energy of the system in an additive QM/MM scheme is calculated as the sum of the QM energy, the MM energy, and the interaction energy between the two regions. nsf.gov This method allows for the modeling of bond-breaking and bond-forming processes with quantum mechanical accuracy while still accounting for the influence of the larger environment. frontiersin.org For a reaction involving this compound, a QM/MM simulation could be employed to:

Determine the reaction mechanism and identify transition states. frontiersin.org

Calculate activation energies and reaction rates.

Understand the role of the solvent in stabilizing reactants, intermediates, and transition states.

Predict the stereochemical outcome of a reaction.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are fundamental methods in computational chemistry used to predict the electronic structure and properties of molecules from first principles. umk.plunige.ch Ab initio methods use the principles of quantum mechanics without experimental data, while DFT calculates the electronic structure based on the electron density, offering a favorable balance of accuracy and computational cost. umk.pl

These methods are invaluable for studying molecules like this compound. They can be used to:

Determine stable conformations (geometries) and their relative energies. researchgate.net

Calculate structural parameters like bond lengths and angles. researchgate.net

Predict vibrational frequencies for comparison with experimental infrared and Raman spectra.

Analyze the electronic properties, such as dipole moments and atomic charges, which govern reactivity.

For example, DFT calculations on the related molecule cyclobutyltrifluorosilane have provided detailed structural parameters for both its equatorial and axial conformers, showing excellent agreement with experimental data. researchgate.net Similar calculations for this compound would yield precise data on its structure and conformational energy profile.

| Parameter | Value (DFT/b3pw91) | Source |

|---|---|---|

| r(C1–C2) | 1.555 Å | researchgate.net |

| r(Si–C) | 1.832 Å | researchgate.net |

| r(Si–F) | 1.579 Å | researchgate.net |

| ∠(C2–C1–C4) | 89.3° | researchgate.net |

| Puckering Angle | 24.4° | researchgate.net |

Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by a combination of steric and electronic effects arising from its unique structure. wikipedia.org These nonbonding interactions influence the shape of the molecule and the pathways of its reactions. wikipedia.org

Electronic Effects: The chlorine atom and the carbonyl group are both strongly electron-withdrawing. This is primarily due to the inductive effect, where the high electronegativity of the chlorine and oxygen atoms pulls electron density away from the carbon skeleton. This effect makes the carbonyl carbon (C1) and the chlorine-bearing carbon (C2) electrophilic and thus susceptible to attack by nucleophiles. While halogens are strongly inductively withdrawing, they also possess lone pairs of electrons that can be donated through resonance (a pi-donating effect). masterorganicchemistry.com This dual electronic nature can be crucial in stabilizing carbocation intermediates that may form at the adjacent carbon during certain reactions, influencing whether a reaction proceeds via an ortho/para-directing type mechanism in analogous aromatic systems. masterorganicchemistry.com

Steric Effects: Steric hindrance is a consequence of the spatial arrangement of atoms. wikipedia.org The four-membered ring of this compound is strained and relatively rigid. The chlorine substituent provides significant steric bulk on one face of the ring. This steric hindrance can dictate the trajectory from which a nucleophile can approach the electrophilic centers, thereby controlling the stereoselectivity of the reaction. numberanalytics.com For instance, a bulky nucleophile might preferentially attack from the side opposite the chlorine atom, leading to a specific stereoisomer as the major product. The delineation of these combined steric and electronic properties is crucial for predicting and controlling the outcomes of chemical transformations. nih.gov

Advanced Spectroscopic Characterization in Research

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Mechanistic Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for investigating the molecular vibrations of 2-chlorocyclobutan-1-one. edinst.com These techniques are crucial for understanding the conformational landscape and the energetic barriers to ring inversion. scribd.com

The analysis of the infrared spectra of cyclobutyl halides, such as chlorocyclobutane (B72530), at varying temperatures has revealed the presence of multiple conformers. aip.orgresearchgate.net For chlorocyclobutane, studies have identified two primary conformers: a more stable bent-ring or "equatorial" conformation and a less stable, essentially planar ring conformation. aip.org The energy difference between these conformers can be determined by observing the changes in the intensity of their respective vibrational bands as a function of temperature. aip.orgresearchgate.net For instance, in the vapor phase of chlorocyclobutane, the energy difference between the two conformers was measured to be approximately 1 kcal/mole. aip.org This approach allows for the characterization of the thermodynamic parameters governing the conformational equilibrium. chemrxiv.orgwikipedia.org

Similar temperature-dependent studies on related molecules, like cyclobutylgermane, have utilized infrared spectra of the compound dissolved in liquid xenon to identify and quantify the enthalpy difference between equatorial and axial conformers. researchgate.net This methodology provides a robust means of exploring the subtle energy differences between various spatial arrangements of the molecule.

The four-membered ring of this compound is not planar and undergoes a low-frequency, large-amplitude motion known as ring-puckering. aip.orgdntb.gov.ua This ring-puckering vibration is a key focus of vibrational spectroscopy studies as it directly probes the potential energy surface of the ring system. scribd.comaip.org

In the related molecule chlorocyclobutane, the ring-puckering vibration has been observed in the Raman spectrum at 165 cm⁻¹ and in the far-infrared spectrum of the vapor at 159 cm⁻¹. aip.org For 2-bromocyclobutanone (B185203), a similar compound, the ring-puckering mode was detected at 153 cm⁻¹ in the Raman spectrum and 141.5 cm⁻¹ in the infrared spectrum of the vapor. aip.org The analysis of these and their corresponding overtone frequencies allows for the determination of the potential energy function governing this motion. aip.orgaip.org For instance, in deuterated chlorocyclobutane, the ring-puckering vibration was found at 144 cm⁻¹ in the far-infrared spectrum. aip.org The isotopic shift upon deuterium (B1214612) substitution provides valuable data for refining the vibrational assignments and the potential energy model. libretexts.org

The potential function for the ring-puckering motion is often modeled as a double-minimum potential, which can describe the interconversion between different puckered conformations. dntb.gov.ua However, for 2-bromocyclobutanone, the data suggested a nearly harmonic potential, indicating a different conformational energy landscape compared to chlorocyclobutane. aip.org These studies highlight the sensitivity of the ring-puckering mode to the nature and position of substituents on the cyclobutane (B1203170) ring. researchgate.net

| Compound | Spectroscopic Technique | Ring-Puckering Frequency (cm⁻¹) |

| Chlorocyclobutane | Raman | 165 |

| Chlorocyclobutane (vapor) | Far-Infrared | 159 |

| β,β,β′,β′-chlorocyclobutane-d₄ (vapor) | Far-Infrared | 144 |

| 2-Bromocyclobutanone | Raman | 153 |

| 2-Bromocyclobutanone (vapor) | Infrared | 141.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the structure of organic molecules. upertis.ac.idbbhegdecollege.com In the context of reactions involving this compound, ¹H and ¹³C NMR are routinely used to identify the products formed. rsc.org

For example, in transition-metal-free Suzuki-type cross-coupling reactions, where α-chloro ketones like 2-chlorocyclohexan-1-one react with arylboronic acids, NMR spectroscopy is essential for characterizing the resulting C(sp²)-C(sp³) coupled products. natmedlib.uz The chemical shifts, coupling constants, and multiplicity of the signals in the NMR spectrum provide definitive evidence for the formation of the desired compounds. magritek.comresearchgate.net The analysis of ¹H NMR spectra can confirm the presence of specific structural motifs and the relative stereochemistry of the products. magritek.comresearchgate.net

Mass Spectrometry in Mechanistic Investigations

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of molecules and to investigate reaction mechanisms by identifying key intermediates. bbhegdecollege.com

Applications of 2 Chlorocyclobutan 1 One in Organic Synthesis

Building Block for Complex Organic Molecules

In organic synthesis, "building blocks" are relatively simple molecules that can be elaborated into more complex structures. researchgate.net 2-Chlorocyclobutan-1-one serves as a key starting material, providing a compact carbocyclic framework that can be manipulated through various chemical reactions. researchgate.net The inherent ring strain and the presence of both an electrophilic carbonyl carbon and a carbon bearing a leaving group (chlorine) allow for a diverse range of transformations, including ring-opening, ring-contraction, and substitution reactions. researchgate.netenvironmentclearance.nic.in These characteristics make it an attractive intermediate for constructing intricate molecules with specific stereochemistry and functionality. researchgate.net

Precursor for Pharmaceutical Intermediates

The cyclobutane (B1203170) motif is increasingly recognized in medicinal chemistry for its ability to introduce three-dimensionality into drug candidates, which can improve properties like metabolic stability, binding affinity, and selectivity. ru.nlnih.gov Cyclobutane-containing intermediates are pivotal in the synthesis of a variety of pharmacologically active compounds. mdpi.com For instance, the well-known chemotherapy agent Carboplatin, used to treat cancers of the ovaries, lungs, and other tissues, is synthesized from intermediates derived from cyclobutane-1,1-dicarboxylic acid. nih.govnbinno.com

While direct synthesis of a marketed drug from this compound is not widely documented, its role as a precursor to substituted cyclobutane and cyclopropane (B1198618) structures makes it highly relevant. wikipedia.orgnbinno.com The chemical transformations it enables are fundamental to creating the complex scaffolds required for modern drug discovery. researchgate.netnbinno.com

Intermediate in Agrochemical Synthesis

The application of this compound and its derivatives is well-established in the agrochemical industry, particularly in the production of synthetic pyrethroid insecticides. environmentclearance.nic.inenvironmentclearance.nic.in An industrial process for manufacturing Cypermethrin, a widely used broad-spectrum insecticide, utilizes a substituted 2-chlorocyclobutanone derivative as a key intermediate. ijirset.com In this synthesis pathway, a more complex 2-chlorocyclobutanone is first isomerized to a 4-chlorocyclobutanone derivative. environmentclearance.nic.inijirset.com This intermediate then undergoes a subsequent ring-contraction reaction to form the crucial cyclopropane ring that characterizes the core structure of many pyrethroids. environmentclearance.nic.inijirset.com

Synthesis of Cyclopropanecarboxylic Acid Derivatives

A primary and synthetically powerful application of this compound is its conversion to cyclopropanecarboxylic acid and its derivatives. marquette.edu This transformation is a classic example of a ring-contraction reaction known as the Favorskii rearrangement. wikipedia.orgddugu.ac.in

The reaction is initiated by a base, such as a hydroxide (B78521) or alkoxide ion, which removes a proton from the carbon on the opposite side of the carbonyl group from the chlorine atom (the α'-position), forming an enolate. wikipedia.org This enolate then undergoes an intramolecular nucleophilic attack, displacing the chloride ion to form a highly strained bicyclic intermediate: cyclopropanone (B1606653). wikipedia.orgresearcher.life The unstable cyclopropanone is then attacked by the base (e.g., hydroxide). The resulting tetrahedral intermediate collapses, opening the three-membered ring to form the most stable carbanion, which is then protonated to yield the final cyclopropanecarboxylic acid product. wikipedia.orgmarquette.edu This rearrangement provides an efficient route to the cyclopropane ring system, a structural motif present in numerous biologically active molecules, including the aforementioned pyrethroid insecticides. marquette.eduddugu.ac.in

Development of Biologically Active Compounds

Beyond its role as a precursor, the cyclobutanone (B123998) core itself is a key pharmacophore in the development of new therapeutic agents. By mimicking the structure of other cyclic molecules, cyclobutanone analogues can be designed to interact with specific biological targets.

Cyclobutanone Analogues of β-Lactam Antibiotics

β-Lactam antibiotics, such as penicillins and cephalosporins, are cornerstone therapies for bacterial infections. nih.gov Their efficacy is threatened by the proliferation of β-lactamase enzymes, which bacteria produce to hydrolyze the β-lactam ring and inactivate the antibiotic. A key strategy to combat this resistance is the development of molecules that can inhibit these defensive enzymes.

Researchers have designed and synthesized cyclobutanone analogues of β-lactam antibiotics. nih.gov In these mimics, the nitrogen atom of the β-lactam ring is replaced by a carbon atom, creating a more hydrolytically stable four-membered carbocyclic ketone. acs.org The premise is that the electrophilic carbonyl of the cyclobutanone can mimic the carbonyl of the β-lactam ring, allowing it to bind to the active site of the β-lactamase enzyme. ddugu.ac.in

Cyclobutanone-based inhibitors have demonstrated the ability to inhibit all four classes (A, B, C, and D) of β-lactamases. nih.gov The mechanism of action against serine-β-lactamases (Classes A, C, and D) is believed to involve the nucleophilic attack of the active site serine residue on the cyclobutanone's carbonyl carbon. This forms a stable tetrahedral hemiketal, effectively trapping and inactivating the enzyme. nbinno.com For metallo-β-lactamases (Class B), the hydrated form of the cyclobutanone can coordinate to the zinc ion(s) in the active site, leading to inhibition. acs.orgresearchgate.net

Research has identified lead compounds with significant inhibitory activity. These molecules are often reversible inhibitors that show promise for further development into clinically useful β-lactamase inhibitors. nbinno.com

Inhibitory Activity of a Lead Cyclobutanone Analogue

The following table displays the 50% inhibitory concentrations (IC₅₀) of a specific bicyclic cyclobutanone lead compound against a panel of clinically relevant β-lactamase enzymes. Lower values indicate greater potency.

| β-Lactamase Enzyme | Class | Representative Organism(s) | IC₅₀ (μM) |

| KPC-2 | A | Klebsiella pneumoniae | 26 |

| IMP-1 | B | Pseudomonas aeruginosa, Enterobacteriaceae | 213 |

| E. cloacae GC1 | C | Enterobacter cloacae | 4.5 |

| OXA-10 | D | Pseudomonas aeruginosa | 370 |

Data sourced from Johnson et al. (2010), as cited in Ehmann et al. (2013). nih.gov

Other Medicinal Chemistry Applications

Beyond its role as a precursor to bicyclic systems, this compound serves as a versatile building block for a variety of molecular scaffolds with potential therapeutic applications. Its inherent reactivity, stemming from the combination of a strained four-membered ring and a reactive α-chloro ketone moiety, allows for its use in the synthesis of diverse organic molecules. cymitquimica.com Research has indicated that derivatives of chlorocyclobutane (B72530) are being explored for their potential medicinal properties, including in the development of novel anticancer and antiviral agents. researchgate.net

The utility of this compound in medicinal chemistry is primarily as a reactive intermediate. cymitquimica.com It can be used to construct more complex molecules that are then evaluated for biological activity. For example, it serves as a precursor in the synthesis of unique cyclobutane derivatives and can be used in the development of specialized chemicals and materials, some of which may have applications in pharmaceuticals. The exploration of cyclobutane-containing compounds in drug discovery is an active area of research, with the cyclobutane motif being a key intermediate in the synthesis of some bioactive compounds. researchgate.net

Table 1: Potential Medicinal Applications of this compound Derivatives

| Therapeutic Area | Target Molecular Structure/Class | Role of this compound |

| Anticancer | Substituted cyclobutane derivatives | Precursor for creating the core cyclobutane ring system. |

| Antiviral | Complex carbocyclic nucleoside analogues | Intermediate for constructing the four-membered ring portion of the molecule. researchgate.net |

| Enzyme Inhibition | Specialized small molecules | Building block for synthesizing compounds designed to interact with enzyme active sites. |

Stereocontrolled Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, and this compound provides a valuable starting point for stereocontrolled transformations. The development of methods to synthesize and functionalize cyclobutanes in an enantiocontrolled manner has become increasingly important for accessing chiral molecules with potential biological activity. researchgate.net

A significant application of α-chlorocyclobutanones is in the Favorskii rearrangement , a reaction that facilitates ring contraction to produce cyclopropanecarboxylic acid derivatives. wikipedia.orgddugu.ac.in This reaction is a powerful tool for synthesis, as cyclopropane rings are key structural motifs in numerous natural products and pharmaceuticals. The rearrangement proceeds through a cyclopropanone intermediate, and its stereochemical outcome can be controlled, making it valuable for asymmetric synthesis. wikipedia.orgresearchgate.net For example, the stereoselective Favorskii rearrangement of substituted 2-chlorocyclobutanones can yield specific stereoisomers of cyclopropanecarboxylic acids. researchgate.net

The stereocontrolled synthesis often involves several key strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the cyclobutane scaffold to direct subsequent reactions to one face of the molecule, thereby creating a new stereocenter with a specific configuration.

Catalytic Asymmetric Synthesis: Chiral catalysts, including organocatalysts or metal complexes, can be employed to achieve high levels of stereoselectivity in reactions involving this compound or its derivatives. metu.edu.tr

Substrate Control: Existing stereocenters within a more complex derivative of this compound can influence the stereochemical outcome of subsequent reactions.

The ability to perform these transformations stereoselectively is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Reactions that are stereoselective are selective for the formation of one stereoisomer over another. masterorganicchemistry.com The development of such methods for cyclobutane derivatives continues to be a focus of research, highlighting the synthetic potential of strained four-membered rings. researchgate.net

Table 2: Example of Stereocontrolled Reaction: The Favorskii Rearrangement

| Reactant | Reagents/Conditions | Key Intermediate | Product | Stereochemical Aspect |

| α-Chlorocyclobutanone | Base (e.g., alkoxide, hydroxide) | Cyclopropanone | Cyclopropanecarboxylic acid derivative | The reaction can be stereoselective, leading to specific cis/trans isomers of the cyclopropane product depending on the substrate and reaction conditions. researchgate.net |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of α-haloketones, including 2-chlorocyclobutan-1-one, has traditionally faced challenges such as the use of hazardous reagents, moderate selectivity, and the formation of undesired by-products. nih.gov For instance, an improved synthesis of 2-chlorocyclobutanone derivatives highlighted the instability of the chloroketene intermediate, which complicates the procedure. sci-hub.se Future research will likely focus on overcoming these limitations by developing novel and sustainable synthetic strategies.

A significant challenge lies in the development of greener synthetic protocols that align with the principles of green chemistry. xjenza.org This involves the use of less toxic reagents, minimizing waste, and employing catalytic methods. synthiaonline.comrsc.org The exploration of photochemical reactions, which can be initiated by visible light, presents a promising sustainable pathway. rsc.orgpearson.comyoutube.comyoutube.com These methods offer the potential for high atom economy and selectivity under mild conditions. rsc.org Continuous flow synthesis is another area of interest, as it can eliminate the need to handle hazardous intermediates like diazomethane (B1218177) and allows for a safer, more scalable production of α-halo ketones. acs.org The development of catalytic systems that can efficiently and stereoselectively introduce the chloro-substituent on the cyclobutanone (B123998) ring is a key goal.

Future efforts will likely involve:

The design of novel catalysts, potentially based on earth-abundant metals, for the direct and selective α-chlorination of cyclobutanone.

The application of biocatalysis and organocatalysis to achieve high enantioselectivity in the synthesis of chiral this compound derivatives. researchgate.net

The optimization of photochemical methods to improve reaction efficiency and scalability. nih.gov

Exploration of New Reactivity Modes and Transformations

The reactivity of this compound is dominated by the interplay between the strained ring, the electrophilic carbonyl carbon, and the carbon bearing the halogen. While reactions like the Favorskii rearrangement are well-documented for α-haloketones, there is considerable scope for exploring new reactivity modes. wikipedia.orgacs.org The inherent ring strain of the cyclobutane (B1203170) moiety can be harnessed to drive unique chemical transformations.

Transition-metal-catalyzed cross-coupling reactions represent a major frontier for expanding the synthetic utility of this compound. mdpi.com These reactions could enable the introduction of a wide variety of substituents at the α-position, providing access to a diverse range of functionalized cyclobutanones. For instance, palladium-catalyzed couplings could be explored to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net The development of catalytic enantioselective transformations remains a significant challenge and a key area for future research. rsc.org

Further research is expected to investigate:

The use of this compound in transition-metal-catalyzed reactions to form novel cyclic and spirocyclic structures. researchgate.net

The exploration of its potential in photochemical [2+2] cycloaddition reactions to construct complex polycyclic systems. youtube.comyoutube.com

The study of its behavior under various reaction conditions to uncover unprecedented rearrangement and ring-opening reactions. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools to understand and predict the behavior of molecules like this compound. Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, transition state geometries, and the factors controlling stereoselectivity. rsc.orgsemanticscholar.orgrsc.orgresearchgate.net Such studies can help in rationalizing experimental observations and in the design of more efficient synthetic routes and catalysts. rsc.org

For example, computational modeling can be employed to:

Elucidate the mechanism of the Favorskii rearrangement of this compound, including the role of solvent and base.

Predict the stereochemical outcome of nucleophilic additions to the carbonyl group.

Model the interaction of this compound with transition metal catalysts to guide the development of new catalytic reactions.

In the context of drug discovery, in silico methods are becoming indispensable. nih.govresearchgate.netnih.gov By using computational docking and molecular dynamics simulations, researchers can predict how molecules derived from this compound might interact with biological targets. rsc.org This allows for the rational design of new drug candidates with improved potency and selectivity. mdpi.com The future will likely see an increased integration of computational modeling with experimental synthesis to accelerate the discovery of new reactions and bioactive molecules. researchgate.net

| Computational Technique | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting stereoselectivity, catalyst design. rsc.orgsemanticscholar.orgrsc.orgresearchgate.net |

| Molecular Docking | Predicting binding modes of derivatives with biological targets. rsc.org |

| Molecular Dynamics (MD) Simulations | Studying the conformational behavior and interactions of derivatives in biological systems. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of new derivatives. nih.gov |

Expansion of Applications in Drug Discovery and Material Science

The cyclobutane scaffold is increasingly recognized for its valuable properties in medicinal chemistry. nih.govnih.gov Its rigid, three-dimensional structure can be used to create conformationally restricted analogs of biologically active molecules, which can lead to improved potency and selectivity. nih.govnih.gov The introduction of a chlorine atom can further modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development. acs.org this compound, as a functionalized building block, offers a gateway to a wide array of novel cyclobutane-containing compounds with potential therapeutic applications. nih.govmdpi.com The future challenge is to integrate this building block into the synthesis of complex molecular architectures targeting a range of diseases. semanticscholar.org

In material science, the incorporation of strained ring systems like cyclobutane into polymer backbones can impart unique thermal and mechanical properties. The reactivity of the chloro and keto functionalities in this compound makes it an attractive monomer for the synthesis of novel polymers. For instance, it could be used in polymerization reactions that proceed via ring-opening or by leveraging its functional groups for chain growth. The development of cyclobutane-based polymers through [2+2] photopolymerization is an active area of research. nih.govnih.gov

Future opportunities in these fields include:

The synthesis of libraries of this compound derivatives for high-throughput screening in drug discovery programs.

The design of novel antibiotics and antiviral agents based on the cyclobutane scaffold.

The development of new polymers with tailored properties, such as thermal stability or degradability, using this compound as a key monomer. researchgate.net

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 2-Chlorocyclobutan-1-one with high purity?

- Methodology : Optimize chlorination conditions using cyclobutanone precursors under anhydrous conditions. Employ low temperatures (0–5°C) to minimize ring-opening side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography-mass spectrometry (GC-MS). For reproducibility, document solvent choice (e.g., dichloromethane), stoichiometry of chlorinating agents (e.g., PCl₅), and inert atmosphere requirements .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ring structure and chlorine substitution. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1750 cm⁻¹) and C-Cl bond vibrations. High-resolution mass spectrometry (HRMS) validates molecular mass. Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How can researchers ensure the stability of this compound during storage?

- Methodology : Store the compound in amber vials under nitrogen at –20°C to prevent hydrolysis or photodegradation. Conduct accelerated stability studies under varying temperatures and humidity levels, analyzing degradation products via HPLC. Use Karl Fischer titration to monitor moisture ingress .

Advanced Research Questions

Q. How does the ring strain of this compound influence its reactivity in nucleophilic acyl substitution reactions?

- Methodology : Perform kinetic studies using nucleophiles (e.g., amines or Grignard reagents) under controlled conditions. Compare reaction rates with less-strained analogues (e.g., 2-chlorocyclohexanone). Utilize computational tools (e.g., Gaussian) to calculate ring strain energy and transition-state geometries. Validate findings with X-ray crystallography of intermediates .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔHf, solubility) of this compound?